molecular formula C21H25N5O3S2 B14980684 N-(2,6-dimethylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2,6-dimethylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B14980684
M. Wt: 459.6 g/mol
InChI Key: VBWPRRZAAFLCRQ-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride.

    Attachment of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions could target the triazole ring or the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with triazole and sulfonamide groups are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

Medicinally, such compounds could be explored for their potential as therapeutic agents, particularly in the treatment of infections or cancer.

Industry

In industry, this compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, while triazole rings can interact with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-DIMETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • **N-(2,6-DIMETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N-(2,6-DIMETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H25N5O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H25N5O3S2/c1-15-9-8-10-16(2)20(15)22-19(27)14-30-21-24-23-18(25(21)3)13-26(31(4,28)29)17-11-6-5-7-12-17/h5-12H,13-14H2,1-4H3,(H,22,27)

InChI Key

VBWPRRZAAFLCRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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